molecular formula C20H18N4O3S B2879580 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251616-28-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2879580
CAS No.: 1251616-28-0
M. Wt: 394.45
InChI Key: ZVDPYWROLATVKF-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide features a benzodioxole-methyl group linked to an acetamide scaffold, with a substituted pyrimidine-thio moiety. This structure combines heterocyclic elements (pyrimidine, pyridine) with a sulfur-containing thioether linkage, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-7-19(24-20(23-13)15-3-2-6-21-10-15)28-11-18(25)22-9-14-4-5-16-17(8-14)27-12-26-16/h2-8,10H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDPYWROLATVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrimidine and pyridine moieties. The final step usually involves the formation of the thioacetamide linkage under controlled conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridine rings, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Acetamide Motifs

Several compounds share the N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide backbone but differ in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ylthio ~424.5 (calculated) Not explicitly reported N/A
C26 () 5-bromothiophen-2-ylmethyl Not provided Targets Salmonella pathogenicity
SW-C165 () 2-bromobenzyl Not provided Targets Salmonella pathogenicity
Compound 3 () Pyrimidin-4-ylamino, dioxopiperidin-isoindolinyl Not provided Cereblon-binding (inferred)
Compound 4a () Thiadiazole-thio, trifluoromethylphenyl ~493.5 (calculated) Acetylcholinesterase inhibition (inferred)

Key Observations :

  • Substituent Diversity : The target compound’s pyrimidine-thio group distinguishes it from analogs like C26 (thiophene-bromo) and SW-C165 (bromo-benzyl). The pyridin-3-yl group may enhance binding to aromatic receptor pockets compared to halogens .
  • Thioether Linkage : The thioether in the target compound and ’s 4a could improve metabolic stability over oxygen-linked analogs .

Pyrimidine-Based Analogues

Pyrimidine derivatives are prevalent in medicinal chemistry due to their role in enzyme inhibition.

Compound Name (Source) Pyrimidine Substituents Biological Activity Reference
Target Compound 6-methyl, 2-(pyridin-3-yl), 4-thio Not reported N/A
Compound 5 () 2-(benzodioxol-5-ylamino) Anaplastic lymphoma kinase (ALK) modulation
Compound 11a () Thiazolo-pyrimidine, 5-methylfuran Not reported

Key Observations :

  • Substituent Position: The target compound’s pyridin-3-yl group at the pyrimidine 2-position contrasts with ’s amino-benzodioxole substituent, which may alter target specificity .
  • Heterocyclic Fusion : Compounds like 11a () feature fused thiazolo-pyrimidine systems, which could confer distinct electronic properties compared to the target’s simpler pyrimidine-thio structure .

Thioacetamide and Thioether Derivatives

Thio-containing compounds often exhibit enhanced membrane permeability.

Compound Name (Source) Thio Group Structure Activity Reference
Target Compound Pyrimidin-4-ylthio Not reported N/A
5d, 5e () Benzothiazol-2-ylthio Anti-inflammatory, analgesic
4a () Thiadiazole-thio Enzyme inhibition (inferred)

Key Observations :

  • Sulfur Position : The target’s pyrimidine-thio group may engage in hydrogen bonding or hydrophobic interactions, similar to benzothiazole-thio derivatives in .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical structure and properties are essential for understanding its biological activity:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H15N3O5
Molecular Weight 317.30 g/mol
CAS Number 1170047-53-6

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : It can bind to receptors, potentially modulating signaling pathways related to inflammation or cancer progression.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting potential efficacy against viral infections.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Properties

Recent studies have shown that derivatives of heterocyclic compounds similar to this one can inhibit viral replication. For example, compounds with pyrimidine rings have been tested against various viruses, demonstrating significant antiviral effects at low concentrations with minimal cytotoxicity .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Heterocyclic compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific analogs have been shown to target cancer cell lines effectively .

Antimicrobial Effects

Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. The thioacetamide group is known for enhancing the antimicrobial potency of heterocyclic compounds .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that a related compound inhibited the replication of herpes simplex virus (HSV) in vitro by over 90% at a concentration of 50 µM while maintaining low cytotoxicity (CC50 = 600 µM) .
  • Anticancer Research : Investigations into pyrimidine derivatives highlighted their role as selective inhibitors for epidermal growth factor receptor (EGFR), which is critical in many cancers . The compound's structural features may enhance its binding affinity to such targets.
  • Antimicrobial Testing : A recent evaluation of thioacetamide derivatives showed promising results against pathogenic bacteria, indicating the potential for this compound to serve as a template for developing new antimicrobial agents .

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